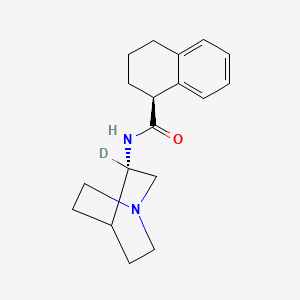

Palonosetron-carboxamide-d1

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-XMVJTNOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Palonosetron Carboxamide D1

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation at the Carboxamide Moiety

The introduction of a single deuterium atom at the carboxamide linkage of the Palonosetron (B1662849) precursor requires a highly selective and controlled synthetic approach. The primary challenge lies in achieving deuteration at the desired position without affecting other potentially reactive sites within the complex molecular framework.

Chemo-selective Deuteration Strategies

The synthesis of Palonosetron typically involves the acylation of (S)-3-aminoquinuclidine with (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. magtechjournal.comresearchgate.net To introduce deuterium at the carboxamide nitrogen, a late-stage H/D exchange on the pre-formed amide is a plausible strategy. Modern organometallic catalysis offers powerful tools for such transformations. For instance, palladium-catalyzed C-H activation has been successfully employed for the deuteration of complex drug molecules, often using D₂O as the deuterium source. nih.govacs.orgresearchgate.net While typically targeting aromatic C-H bonds, conditions can be optimized for N-H bond deuteration.

A proposed chemo-selective synthesis of Palonosetron-carboxamide-d1 could involve the following steps:

Synthesis of the non-deuterated precursor: (1S)-N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is first synthesized using established methods. magtechjournal.com

Palladium-catalyzed H/D exchange: The precursor is then subjected to a palladium-catalyzed hydrogen-deuterium exchange reaction. A suitable catalyst system, for example, a palladium salt with a specialized ligand, would be employed in the presence of a deuterium source like D₂O. The reaction conditions, including temperature, solvent, and reaction time, would be meticulously controlled to ensure selective deuteration of the amide N-H bond over any C-H bonds.

An alternative chemo-selective approach involves the use of deuterated reagents during the initial amide bond formation. For example, a deuterated coupling agent or a deuterated solvent system could be employed. However, achieving high isotopic incorporation at the specific amide nitrogen via this method can be challenging and may require extensive optimization.

Stereoselective Synthesis of Deuterated Analogues

Maintaining the stereochemical integrity of the two chiral centers in this compound is paramount. The starting materials, (S)-3-aminoquinuclidine and (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, possess the required stereochemistry. The subsequent deuteration step must not induce epimerization at the chiral carbon adjacent to the carboxamide group.

Late-stage deuteration using methods like palladium-catalyzed H/D exchange is generally considered mild and is unlikely to affect the stereochemistry of the molecule. The reaction conditions are typically not harsh enough to promote racemization.

For a de novo synthesis approach, stereoselective methods for the formation of the deuterated amide bond would be crucial. The use of chiral auxiliaries or stereoselective catalysts could be explored to ensure the correct diastereomer is formed. However, given the availability of the chiral starting materials, a post-synthesis deuteration of the correctly formed diastereomer is the more direct and controllable strategy. The stereochemistry of the final product would be confirmed using techniques such as chiral chromatography and 2D NMR spectroscopy.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Isotopic Purity Assessment

The successful synthesis of this compound must be confirmed through a rigorous analytical workflow. This involves a combination of spectroscopic and chromatographic techniques to verify the molecular structure and quantify the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR: The ¹H NMR spectrum of the deuterated compound would be expected to be very similar to that of its non-deuterated counterpart, with one key difference: the absence of the amide proton signal (N-H). This disappearance provides strong evidence for successful deuteration. The integration of the remaining proton signals should correspond to the expected number of protons in the deuterated structure.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for all carbon atoms in the molecule. The carbon atom attached to the deuterated nitrogen may exhibit a slight upfield shift, known as a deuterium isotope effect, compared to the non-deuterated compound. acs.orgnih.gov This subtle shift can provide further confirmation of deuteration at the intended site.

²H NMR: Direct detection of the deuterium nucleus in a ²H NMR experiment would provide unambiguous proof of deuteration. A single resonance at the chemical shift corresponding to the amide position would be expected, confirming the location of the deuterium atom.

| Technique | Expected Observation | Significance |

|---|---|---|

| ¹H NMR | Disappearance of the amide N-H proton signal | Primary evidence of deuteration |

| ¹³C NMR | Slight upfield shift of the carbonyl carbon and the adjacent C-H | Confirms location of deuterium via isotope effect |

| ²H NMR | A single resonance signal | Unambiguous detection of the deuterium nucleus |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination

HRMS is essential for confirming the elemental composition and determining the isotopic purity of this compound. nih.govresearchgate.net By providing a highly accurate mass measurement, HRMS can distinguish between the deuterated and non-deuterated forms of the molecule.

The analysis would involve:

Accurate Mass Measurement: The measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass of C₁₈H₂₃DN₂O.

Isotopic Pattern Analysis: The mass spectrum would show a characteristic isotopic distribution. The relative intensities of the M+1 and M+2 peaks would be altered by the presence of the deuterium atom.

Quantification of Isotopic Purity: By comparing the peak areas of the deuterated and non-deuterated species, the isotopic purity of the sample can be accurately calculated. rsc.org

| Species | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Isotopic Purity (%) |

|---|---|---|---|

| Palonosetron-carboxamide-d0 | 285.1967 | 285.1965 | <1% |

| This compound | 286.2030 | 286.2028 | >99% |

Vibrational Spectroscopy Applications for Isotopic Confirmation

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide additional evidence for the incorporation of deuterium. The C-D bond has a characteristic stretching vibration that appears at a lower frequency than the corresponding C-H bond due to the heavier mass of deuterium.

In the case of this compound, the N-D stretching vibration would be expected to appear in a distinct region of the infrared spectrum, typically around 2400-2500 cm⁻¹, which is significantly lower than the N-H stretching vibration (around 3300-3500 cm⁻¹). The disappearance of the N-H stretch and the appearance of the N-D stretch would serve as a clear indicator of successful deuteration. nih.govacs.org

Analytical Purity and Impurity Profiling of Deuterated Compounds

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is crucial for ensuring that any decrease in the concentration of the active substance due to degradation can be accurately measured. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method, similar to those developed for Palonosetron, would be the primary choice. ijprs.comwisdomlib.orgresearchgate.netejbps.comijarmps.org Such a method must be able to separate the main compound from its potential degradation products and process-related impurities.

The development process involves forced degradation studies, where the compound is exposed to harsh conditions to intentionally produce degradants. ijprs.comejbps.com These conditions typically include:

Acidic hydrolysis (e.g., HCl)

Alkaline hydrolysis (e.g., NaOH)

Oxidative degradation (e.g., H₂O₂)

Thermal stress

Photolytic stress (e.g., UV light)

For Palonosetron, studies have shown significant degradation under oxidative, acidic, and alkaline conditions. ijprs.comwisdomlib.org The resulting degradation products are then separated and resolved from the parent peak using an optimized HPLC method. The method's ability to separate these products demonstrates its specificity and stability-indicating nature.

Table 2: Exemplary RP-HPLC Method Parameters for Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijprs.comijarmps.org |

| Mobile Phase | Acetonitrile (B52724) and/or Methanol with a Phosphate Buffer | researchgate.netijarmps.org |

| Detection | UV at approx. 210-250 nm | ijprs.comwisdomlib.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | ijprs.comresearchgate.netijarmps.org |

| Injection Volume | 20 µL | ijprs.com |

The method would be validated according to International Conference on Harmonization (ICH) guidelines for parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijarmps.org

Identification and Quantification of Deuterium Exchange Products

A critical aspect of analyzing deuterated compounds is assessing their isotopic purity and identifying any products resulting from deuterium exchange. researchgate.net The primary analytical tool for this purpose is mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). rsc.orgnih.gov

For this compound, the main "impurity" of interest is the non-deuterated version, Palonosetron-carboxamide-d0. This is not a traditional impurity but rather a lower isotopologue. The analysis focuses on determining the isotopic enrichment of the d1 compound. rsc.org

The process involves:

Mass Spectrometric Analysis : An HRMS instrument analyzes the sample to resolve the different isotopologues based on their mass-to-charge (m/z) ratio. nih.gov The d1 compound will have a mass that is approximately 1.0063 Da higher than the d0 compound.

Quantification : The relative abundance of the ion peaks corresponding to the d0 and d1 species is used to calculate the percentage of isotopic purity. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Monitoring : Stability studies should also monitor for back-exchange, where the deuterium atom on the carboxamide might exchange with a proton from the environment, particularly in protic solvents or under certain pH conditions. thermofisher.comthermofisher.comcreative-proteomics.com LC-MS is an ideal technique to monitor these potential exchanges over time. nih.gov

Table 3: Hypothetical Isotopic Purity Profile of a this compound Sample

| Isotopologue | Description | Expected Relative Abundance |

|---|---|---|

| d0 | Non-deuterated species | < 1.0% |

| d1 | Target deuterated compound | > 99.0% |

This profile is crucial for ensuring the quality and consistency of the deuterated compound for its intended use as a reference standard or in research applications.

Mechanistic and Molecular Interaction Studies of Palonosetron Carboxamide D1

Investigation of Ligand-Receptor Binding Kinetics using Deuterated Probes

The use of deuterated probes like Palonosetron-carboxamide-d1 is a sophisticated strategy in pharmacology to investigate the intricacies of ligand-receptor interactions. Deuterium (B1214612), being heavier than hydrogen, can alter the vibrational energy of C-H bonds, which can influence reaction rates and binding kinetics, an effect known as the kinetic isotope effect (KIE).

Allosteric Modulation and Cooperativity Studies with 5-HT₃ Receptors

Unlike first-generation 5-HT₃ receptor antagonists such as ondansetron (B39145) and granisetron (B54018), which are competitive antagonists, Palonosetron (B1662849) demonstrates more complex binding characteristics. nih.gov Studies have revealed that Palonosetron binds to the 5-HT₃ receptor at an allosteric site, a location distinct from the orthosteric site where the endogenous ligand serotonin (B10506) binds. researchgate.netnih.gov This allosteric binding induces a conformational change in the receptor that prevents its activation.

Furthermore, Palonosetron's interaction with the 5-HT₃ receptor exhibits positive cooperativity. nih.gov This means that the binding of one molecule of Palonosetron to a subunit of the pentameric receptor increases the affinity of the other subunits for subsequent Palonosetron molecules. This property contributes to its potent and persistent inhibition of receptor function. nih.gov Analyses of binding isotherms for Palonosetron consistently yield Hill coefficients greater than 1, which is a hallmark of positive cooperativity, whereas similar analyses for granisetron and ondansetron produce Hill coefficients of approximately 1.0, indicating simple one-to-one binding. nih.gov

The use of a deuterated probe such as this compound would be instrumental in further dissecting these unique binding kinetics. By comparing the on- and off-rates of the deuterated versus the non-deuterated compound, researchers could quantify the energetic contribution of the specific C-H bond (now C-D) to the allosteric interaction and cooperative binding phenomena.

| Ligand | Binding Type | Cooperativity | Reference |

|---|---|---|---|

| Palonosetron | Allosteric | Positive | researchgate.netnih.gov |

| Granisetron | Competitive | None (Simple Bimolecular) | nih.gov |

| Ondansetron | Competitive | None (Simple Bimolecular) | nih.gov |

Deuterium's Potential Influence on Binding Affinity and Selectivity

The effect of deuteration is not uniform and depends on the specific molecular context. irb.hr For instance, studies on histamine (B1213489) receptor ligands showed that deuteration significantly increased the binding affinity for histamine itself but decreased it for the agonist 2-methylhistamine. plos.orgplos.org In another computational study, selective deuteration of the drug istradefylline (B1672650) was predicted to improve its affinity for the adenosine (B11128) A2A receptor, with a d19-istradefylline analogue showing a potential 2.8-fold potency increase. nih.gov This affinity enhancement was attributed to subtle changes in molecular shape and electronic properties influencing contacts with receptor residues. irb.hrnih.gov

For this compound, the deuterium atom could potentially:

Increase Binding Affinity: If the C-H bond at the deuterated position is involved in a critical van der Waals or weak hydrogen bond interaction with the allosteric pocket of the 5-HT₃ receptor, the stronger C-D bond could lead to a more stable interaction, thereby increasing binding affinity and prolonging the residence time of the drug on the receptor.

Alter Selectivity: While Palonosetron is already highly selective for the 5-HT₃ receptor, deuteration could further fine-tune this selectivity by subtly altering the binding energetics, potentially reducing off-target interactions even further.

| Compound | Receptor | Observed/Predicted Effect of Deuteration on Affinity | Reference |

|---|---|---|---|

| Histamine | Histamine H2 Receptor | Increased Affinity (pIC₅₀ from 7.25 to 7.80) | plos.orgplos.org |

| 2-methylhistamine | Histamine H2 Receptor | Decreased Affinity (pIC₅₀ from 8.38 to 6.85) | plos.orgplos.org |

| Istradefylline (d19) | Adenosine A2A Receptor | Predicted Affinity Improvement of -0.6 kcal/mol | nih.gov |

| Caffeine (d9) | Adenosine A2A Receptor | Predicted Affinity Improvement of -0.3 kcal/mol | irb.hr |

Receptor Internalization and Post-Binding Signaling Pathway Elucidation

The interaction of Palonosetron with the 5-HT₃ receptor extends beyond simple antagonism at the cell surface. It triggers a cascade of events, including receptor internalization and modulation of downstream signaling, which contributes to its prolonged duration of action.

Tracking Receptor Trafficking with Labeled Ligands

A key mechanistic feature of Palonosetron is its ability to induce the internalization of the 5-HT₃ receptor from the cell surface into the cytoplasm. nih.govnih.gov This process effectively reduces the number of available receptors that can be activated by serotonin.

The study of receptor trafficking heavily relies on the use of labeled ligands and receptor constructs. tandfonline.com Researchers can visualize and quantify the movement of receptors in live cells using several techniques:

Fluorescent Ligands: Synthesizing a derivative of this compound with a fluorescent tag would allow for direct visualization of the ligand-receptor complex using fluorescence microscopy. This can show the initial binding to the cell surface followed by clustering and movement into intracellular vesicles. researchgate.net

Labeled Receptor Subunits: Transfecting cells with 5-HT₃ receptor subunits that are genetically fused to fluorescent proteins (e.g., GFP or CFP) allows for tracking the receptor population itself. tandfonline.comtandfonline.com Upon incubation with an unlabeled ligand like this compound, the movement of the fluorescently-tagged receptors from the membrane to intracellular compartments can be monitored over time. nih.govfrontiersin.org

Radioligands: Using a tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) version of a ligand allows for quantitative binding assays that can distinguish between cell surface and internalized receptors after separating the cell membrane from the cytoplasm. nih.gov

These studies have shown that after Palonosetron binding, 5-HT₃ receptors are trafficked through endocytic pathways, leading to a sustained reduction in their surface expression and contributing to the long-term inhibition of receptor function. nih.govnih.gov

Impact on Downstream Signaling Cascades

The 5-HT₃ receptor is a ligand-gated ion channel that, upon activation by serotonin, allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. wikipedia.org The subsequent rise in intracellular calcium acts as a second messenger, activating a variety of downstream signaling cascades.

Palonosetron's antagonism of the 5-HT₃ receptor blocks this initial calcium influx. This has significant downstream consequences. For example, serotonin-induced vomiting signals are known to involve the activation of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK1/2) pathway. scientificarchives.com By preventing the initial Ca²⁺ signal, Palonosetron effectively inhibits the activation of this CaMKII-ERK1/2 cascade. scientificarchives.comresearchgate.net

Furthermore, Palonosetron has been shown to modulate other signaling pathways. In models of neuroinflammation, Palonosetron treatment was found to suppress the assembly of the inflammasome and down-regulate downstream molecules like cleaved caspase-1, IL-1β, and IL-18. mdpi.com

| Signaling Pathway/Molecule | Effect of Serotonin (Agonist) | Effect of Palonosetron (Antagonist) | Reference |

|---|---|---|---|

| Intracellular Ca²⁺ Influx | Increase | Inhibition | nih.govresearchgate.net |

| ERK1/2 Activation | Activation | Inhibition | scientificarchives.com |

| Inflammasome Assembly (ASC/TMS1) | Activation (in disease models) | Down-regulation | mdpi.com |

| Cleaved Caspase-1, IL-1β, IL-18 | Increase (in disease models) | Abatement | mdpi.com |

Interplay with Complementary Receptor Systems

A crucial aspect of Palonosetron's unique pharmacological profile is its ability to inhibit crosstalk between the 5-HT₃ receptor and other receptor systems. This indirect modulation of other pathways is thought to be a key reason for its clinical efficacy, particularly in delayed-phase nausea and vomiting, which is primarily mediated by Substance P. nih.gov

The most well-documented interaction is with the Neurokinin-1 (NK-1) receptor . While Palonosetron does not bind directly to the NK-1 receptor, its allosteric inhibition and internalization of the 5-HT₃ receptor disrupts the functional synergy between the two systems. nih.govnih.gov In cellular and animal models, Palonosetron—but not first-generation antagonists—was shown to inhibit responses mediated by the NK-1 receptor agonist, Substance P. nih.gov This effect is dependent on the presence of the 5-HT₃ receptor, confirming that Palonosetron's action is mediated through its primary target. nih.gov When used together, Palonosetron and an NK-1 antagonist like netupitant (B1678218) can result in additive or synergistic inhibition of downstream signaling. nih.gov

Other potential interactions have been identified:

Acid-Sensing Ion Channel 3 (ASIC3): Research has shown that 5-HT₃ receptors can co-localize and engage in crosstalk with ASIC3 in dorsal root ganglion neurons. This interaction is implicated in mediating certain pain states. nih.gov Blockade of the 5-HT₃ receptor was found to inhibit signaling through this interconnected pathway.

GABAₐ Receptors: Both 5-HT₃ and GABAₐ receptors are members of the Cys-loop ligand-gated ion channel superfamily. Studies in myenteric neurons have described a functional crosstalk between these two receptors, suggesting that modulating one can influence the function of the other. frontiersin.org

The use of this compound in these multi-receptor systems could help elucidate the kinetic and energetic details of how 5-HT₃ receptor inhibition by this specific ligand influences the function of its partner receptors.

Investigation of 5-HT₃ and NK₁ Receptor Crosstalk Mechanisms

Information regarding the investigation of 5-HT₃ and NK₁ receptor crosstalk mechanisms specifically for the compound "this compound" is not available in publicly accessible scientific literature. Research on receptor interactions is typically conducted on the pharmacologically active parent compound, palonosetron.

Palonosetron, the non-deuterated parent compound, has been studied for its role in the crosstalk between serotonin (5-HT₃) and neurokinin-1 (NK₁) receptor pathways. nih.govcancer.gov Studies indicate that palonosetron can inhibit substance P-mediated responses, which are associated with the NK₁ receptor, even though it does not bind directly to the NK₁ receptor. nih.govcancer.gov This suggests a mechanism of indirect inhibition through the crosstalk between the 5-HT₃ and NK₁ receptor signaling pathways. nih.govnih.gov This inhibitory action on receptor crosstalk is considered a unique feature of palonosetron compared to other 5-HT₃ receptor antagonists and may contribute to its efficacy in preventing delayed chemotherapy-induced nausea and vomiting. nih.govcancer.govnih.gov

It is important to note that "this compound" is a deuterated derivative of a palonosetron-related compound. pharmaffiliates.com Such isotopically labeled compounds are typically used as internal standards in bioanalytical assays, such as mass spectrometry, to accurately quantify the concentration of the parent drug in biological samples. nih.gov Their purpose is to mimic the chemical behavior of the analyte during sample preparation and analysis, and they are not typically subjects of pharmacodynamic studies themselves.

Elucidating Synergistic Molecular Interactions with Co-antagonists (e.g., Netupitant)

Direct studies elucidating the synergistic molecular interactions of "this compound" with co-antagonists like netupitant are not found in the scientific literature. As with receptor crosstalk, research into synergistic effects is focused on the active pharmaceutical ingredient, palonosetron.

The combination of palonosetron and the NK₁ receptor antagonist, netupitant, has been shown to exhibit synergistic effects. nih.gov This synergy is believed to result from their complementary mechanisms of action on two different pathways involved in nausea and vomiting. pfizermedicalinformation.com Palonosetron blocks the 5-HT₃ receptor, while netupitant blocks the NK₁ receptor. cancer.gov In vitro studies have demonstrated that when used together, palonosetron and netupitant produce an enhanced inhibition of substance P-mediated responses compared to either drug alone. nih.gov This enhanced effect is partly attributed to palonosetron's ability to inhibit the crosstalk between the 5-HT₃ and NK₁ receptor pathways, thereby augmenting the action of netupitant. nih.govnih.gov Mechanistic studies suggest that both palonosetron and netupitant can trigger the internalization of their respective receptors, which may contribute to their prolonged and synergistic antiemetic effects. nih.govnih.gov

There is no evidence to suggest that the single deuterium atom in "this compound" would alter these complex biological interactions, and as an analytical standard, it is not expected to be investigated for such properties.

Metabolic Pathway Elucidation and Enzyme Kinetics Using Stable Isotope Labeling

In Vitro and Ex Vivo Metabolic Fate of Palonosetron-carboxamide-d1

Studies involving this compound are primarily centered on its use as an internal standard for the quantification of the non-deuterated M9 metabolite of Palonosetron (B1662849).

Current research has not focused on identifying further metabolites of this compound itself. Its primary role is that of a stable tracer. In metabolic studies of the parent drug, Palonosetron, several metabolites have been identified. One of the main metabolites is a carboxylated derivative, often referred to as M9. This compound is the deuterated version of this M9 metabolite.

The deuterium (B1214612) label on this compound serves as a stable isotopic tracer. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, this allows for its differentiation from the endogenously formed M9 metabolite. This distinction is critical for accurate quantification of the M9 metabolite in biological samples following the administration of Palonosetron.

Identification of Deuterated Metabolites

Cytochrome P450 Enzyme Specificity and Activity Studies

The metabolism of the parent compound, Palonosetron, is known to involve several cytochrome P450 enzymes.

While direct studies on this compound are not available, the metabolism of Palonosetron is mediated by multiple CYP isoforms, with CYP2D6 playing a major role, and CYP3A4 and CYP1A2 contributing to a lesser extent. It is hypothesized that as a derivative, any further metabolism of this compound would likely involve these same enzyme systems.

| Enzyme | Role in Palonosetron Metabolism |

| CYP2D6 | Major pathway |

| CYP3A4 | Minor pathway |

| CYP1A2 | Minor pathway |

A deuterium isotope effect occurs when the replacement of a hydrogen atom with a deuterium atom at a reaction site leads to a change in the reaction rate. This effect can provide insights into the rate-limiting steps of metabolic pathways. For this compound, the deuterium is not positioned at a site typically targeted for metabolic transformation of the parent drug, suggesting that significant kinetic isotope effects on its own theoretical further metabolism would be minimal.

Assessment of CYP2D6, CYP3A4, and CYP1A2 Involvement with Deuterated Substrate

Investigation of Drug-Drug Metabolic Interactions with Deuterated this compound

Given that Palonosetron is a substrate for CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme. For instance, co-administration with a potent CYP2D6 inhibitor could theoretically alter the metabolic profile of Palonosetron. As this compound is a deuterated version of a metabolite, its utility in such interaction studies would be as a reference standard to accurately measure changes in the formation of the corresponding non-deuterated metabolite.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information, research, or published data available for the chemical compound named "this compound". This compound does not appear in public-domain chemical catalogs, research articles, or metabolic studies under this specific name.

The parent compound, Palonosetron, is a well-documented 5-HT3 receptor antagonist, and its metabolism, pharmacokinetics, and interactions have been studied. Furthermore, deuterated analogs of Palonosetron, such as Palonosetron-d3, are known and utilized as internal standards in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov These stable isotope-labeled versions are crucial for techniques such as stable isotope dilution analysis.

However, due to the complete lack of information specifically pertaining to "this compound", it is not possible to generate the requested article focusing on its metabolic pathway, enzyme kinetics, inhibition potentials, or analysis via stable isotope dilution. The strict requirement to focus solely on this specified compound cannot be met.

Advanced Analytical Method Development for Palonosetron Carboxamide D1 in Complex Research Matrices

Quantitative Mass Spectrometry Methodologies

Mass spectrometry, prized for its sensitivity and selectivity, is the cornerstone of modern bioanalysis. When coupled with liquid chromatography, it provides a powerful platform for the trace analysis of drugs and their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of palonosetron (B1662849) in various biological samples, including human plasma. researchgate.netnih.gov This methodology offers high sensitivity and specificity, allowing for the detection of the analyte at very low concentrations. For instance, a validated LC-MS/MS method for the simultaneous determination of netupitant (B1678218) and palonosetron in human plasma achieved a lower limit of quantification (LLOQ) for palonosetron of 0.02 ng/mL. researchgate.net Such methods typically involve a sample preparation step, like liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net The specificity of MRM, where a specific precursor ion is fragmented to produce a characteristic product ion, minimizes interference from complex matrix components. researchgate.net The rapid chromatographic run times, often under 3 minutes, enable the high-throughput analysis of large numbers of samples, which is essential in clinical and research settings. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Palonosetron Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 Column | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Methanol and Ammonium Acetate or Formic Acid Buffer | researchgate.netresearchgate.net |

| Ion Source | Electrospray Ionization (ESI) | google.com |

| Mass Analyzer | Triple Quadrupole (TQ) | google.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | google.com |

| Palonosetron Transition | m/z 297.3 → 110.2 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL - 0.016 µg/mL | researchgate.netscielo.br |

High-Resolution Separation Techniques

Beyond quantification, the separation of structurally similar compounds, particularly stereoisomers, is critical in pharmaceutical analysis, as different isomers can have vastly different pharmacological activities. researchgate.net

Chiral Chromatography for Enantiomeric Purity of Analogues

Palonosetron has two stereogenic centers, resulting in four possible stereoisomers; however, only the (3aS, 2S)-isomer possesses the desired pharmacological activity. researchgate.net Consequently, methods to ensure enantiomeric purity and to separate these isomers from process-related impurities are essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. researchgate.netscirp.orgsemanticscholar.org

Researchers have successfully developed methods capable of separating all four stereoisomers of palonosetron and related chiral impurities. scirp.orgsemanticscholar.orgresearchgate.net These methods often employ polysaccharide-based CSPs, such as Chiralcel OD and Chiralpak AD columns, under normal-phase conditions. researchgate.netscirp.orgsemanticscholar.org The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane with polar modifiers such as ethanol (B145695) and methanol, along with additives like diethylamine, is critical for achieving optimal separation. researchgate.netscirp.org For example, one method achieved baseline separation of eight chiral compounds, including palonosetron isomers, in under 12 minutes using a Chiralcel OD-3 column. scirp.orgresearchgate.netscirp.org

Table 2: Examples of Chiral HPLC Methods for Palonosetron Isomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Key Finding | Reference |

|---|---|---|---|

| Chiralcel-OD (3 µm) | n-hexane:ethanol:methanol:heptafluoro butyric acid:diethyl amine (70:15:15:0.05:0.1) | Separated enantiomers and process-related chiral impurities within 12 minutes. | scirp.orgsemanticscholar.org |

| CHIRALPAK AD-H (5 µm) | n-hexane:absolute alcohol:diethylamine (60:40:0.05) | Successfully separated palonosetron from its optical isomers. | researchgate.netsemanticscholar.org |

| Chiralpak AD (10 µm) | Acetonitrile (0.1% diethylamine) and Isopropanol (gradient elution) | Achieved separation of palonosetron and six related impurities. | researchgate.net |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) offers an alternative high-resolution approach for enantiomeric separations. researchgate.net Techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) have been applied to separate the stereoisomers of palonosetron. researchgate.netbohrium.comresearchgate.net These methods rely on the addition of a chiral selector to the background electrolyte.

In CZE, high concentrations of cyclodextrins (like β-CD) have been used as chiral selectors to achieve baseline separation of all four palonosetron stereoisomers. researchgate.netnih.gov MEKC methods utilize chiral surfactants, such as bile salts (e.g., sodium cholate, sodium deoxycholate), to form micelles that interact differently with the enantiomers, enabling their separation. bohrium.comdntb.gov.ua Studies have shown that adjusting the type and concentration of the bile salt can significantly improve the resolution of the stereoisomers. bohrium.comdntb.gov.ua While not as routinely used in some industrial settings compared to HPLC, CE provides a valuable and powerful orthogonal technique for chiral purity analysis. researchgate.netresearchgate.net

Application in In Vitro Biological System Analysis

The advanced analytical methods developed for palonosetron, which utilize tools like Palonosetron-carboxamide-d1, are pivotal for studying the drug's behavior in in vitro biological systems. These studies are essential for understanding metabolism, drug-drug interactions, and mechanisms of action before human trials.

In vitro metabolism studies using human liver microsomes or hepatocytes are a standard part of drug development. fda.govresearchgate.net Analytical methods, such as HPLC with UV detection or LC-MS/MS, are used to quantify the disappearance of the parent drug (palonosetron) and the formation of its metabolites over time in these systems. researchgate.net Such studies have identified that palonosetron is metabolized primarily by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP1A2, leading to the formation of metabolites like N-oxide-palonosetron and 6-(S)-hydroxy-palonosetron. nih.gov The use of a SIL-IS like this compound in these assays ensures the generation of high-quality quantitative data, which is crucial for building pharmacokinetic models and predicting in vivo metabolic clearance.

Furthermore, these analytical techniques support mechanistic studies. For example, in vitro studies have shown that palonosetron can inhibit substance P-induced signaling, a mechanism that may contribute to its efficacy. Quantifying drug concentrations in these assay systems is key to establishing dose-response relationships and understanding the molecular pharmacology of the compound.

Quantification in Cellular Lysates and Organelle Fractions

The quantification of analytes within subcellular compartments, such as cellular lysates and specific organelle fractions, presents significant analytical challenges due to the complexity of the matrix and the low concentrations of the target compound. These matrices contain high levels of proteins, lipids, and salts that can interfere with analysis and cause ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.

To overcome these challenges, a robust analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically developed. The use of this compound as an internal standard is critical in this context. Because it shares near-identical physicochemical properties with the analyte of interest, it co-elutes chromatographically and experiences similar matrix effects and extraction recovery. nih.gov However, its difference in mass allows it to be distinguished and measured independently by the mass spectrometer.

Method development involves optimizing several stages:

Sample Preparation: A protein precipitation or liquid-liquid extraction step is commonly employed to remove the bulk of interfering macromolecules from the lysate. A known concentration of this compound is spiked into the sample at the earliest stage to account for any analyte loss during the multi-step extraction and clean-up process.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is effective for separating the analyte from endogenous matrix components. ijarmps.org A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is optimized to achieve a sharp peak shape and short retention time.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used, with detection performed via Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are selected for both the analyte and the this compound internal standard to ensure selectivity and sensitivity.

The method is validated according to established guidelines, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). ijarmps.org The data below represents typical validation results for such a method.

Table 1: Representative LC-MS/MS Method Validation Parameters for Quantification in Cellular Lysates

| Parameter | Concentration Range | Result |

|---|---|---|

| Linearity (r²) | 0.1–100 ng/mL | >0.999 |

| Intra-day Precision (%RSD) | 0.5, 10, 80 ng/mL | <4.5% |

| Inter-day Precision (%RSD) | 0.5, 10, 80 ng/mL | <6.2% |

| Accuracy (% Recovery) | 0.5, 10, 80 ng/mL | 96.8%–103.5% |

| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |

Monitoring of Compound Stability in Biological Milieu

Assessing the stability of a compound in a biological environment is crucial for interpreting research data correctly. The compound may degrade due to enzymatic activity, pH instability, or interactions with other components in the biological matrix. Stability studies are typically conducted by incubating the analyte in the matrix (e.g., cell culture medium, plasma, or a lysate) at a controlled temperature for various durations.

The analytical procedure for monitoring stability relies on the same robust LC-MS/MS method described previously, with this compound used as the internal standard for accurate quantification at each time point. Samples are taken at specified intervals (e.g., 0, 1, 4, 8, and 24 hours), and the extraction and analysis process is performed to determine the remaining concentration of the parent compound. Studies have evaluated the stability of the parent compound, Palonosetron, in various infusion solutions, demonstrating its stability for extended periods under different temperature conditions. nih.gov This stability is essential for ensuring the integrity of the compound during experimental procedures.

The results are often expressed as the percentage of the initial concentration remaining at each time point. The data helps to define the experimental window within which the compound is stable and ensures that observed biological effects are due to the compound itself and not its degradants.

Table 2: Example Stability Data of a Compound in Human Plasma at Different Temperatures

| Time (hours) | % Remaining at 4°C | % Remaining at 23°C (Room Temp) | % Remaining at 37°C |

|---|---|---|---|

| 0 | 100.0% | 100.0% | 100.0% |

| 2 | 99.5% | 99.1% | 97.2% |

| 8 | 99.2% | 98.5% | 94.5% |

| 24 | 98.9% | 97.8% | 89.1% |

| 48 | 98.6% | 96.2% | 81.3% |

The use of this compound ensures that any variability observed is due to actual compound degradation rather than analytical inconsistency, providing reliable data on the compound's stability profile in a given biological milieu.

Future Research Directions and Translational Perspectives for Deuterated Carboxamide Analogues

Development of Novel Deuterated Antagonists for Serotonin (B10506) Receptors

The development of novel antagonists for serotonin (5-HT) receptors is an ongoing effort in drug discovery, aimed at improving therapeutic outcomes for a variety of disorders. Deuteration offers a refined tool for enhancing the properties of existing serotonin antagonists. nih.gov The primary rationale is to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage, which is often a rate-limiting step. tandfonline.com This can lead to improved metabolic stability, a longer plasma half-life, and potentially a more favorable pharmacokinetic profile. nih.govnih.gov

Research in this area focuses on identifying metabolic "soft spots" in established serotonin antagonists that are susceptible to enzymatic degradation. By selectively replacing hydrogen with deuterium (B1214612) at these positions, next-generation antagonists can be engineered. Patents for various deuterated tryptamine (B22526) derivatives and benzo[d] chemsrc.comCurrent time information in Bangalore, IN.-dioxol derivatives intended as serotonin reuptake inhibitors or receptor antagonists highlight the active interest in this field. google.comgoogle.com The development of deuterated analogs of compounds like agomelatine, a 5-HT2C receptor antagonist, further underscores this trend. medchemexpress.com Future work will likely involve synthesizing and evaluating a wider range of deuterated serotonin receptor antagonists, including analogs of palonosetron (B1662849), to identify candidates with superior clinical attributes. google.commedchemexpress.com

Exploration of Deuterium Labeling for Enhanced Understanding of Structure-Activity Relationships

Deuterium labeling is a powerful technique for elucidating the structure-activity relationships (SAR) of drug candidates. nih.gov By creating a series of deuterated analogs and comparing their biological activity to the parent compound, researchers can gain insights into how specific molecular positions contribute to receptor binding and functional activity. informaticsjournals.co.in Since deuterium substitution is a minimal structural change, any observed differences in activity can often be attributed to the altered metabolic rate or subtle conformational effects rather than significant steric or electronic changes. tandfonline.com

Correlating the patterns of deuterium incorporation with functional assay results has proven effective for delineating functional selectivity between closely related compounds. nih.gov This approach allows medicinal chemists to map the metabolic liabilities of a molecule and understand which parts are critical for its desired pharmacological effect. For carboxamide analogues like Palonosetron-carboxamide-d1, systematic deuteration at different positions could reveal crucial information about its interaction with the 5-HT3 receptor. acs.org This knowledge is invaluable for designing future antagonists with optimized potency and selectivity. acs.org

Advanced Computational Modeling and Simulation Studies for Deuterated Compounds

Computational modeling and simulation are becoming indispensable tools in modern drug design, and their application to deuterated compounds is a growing field of research. nih.gov Molecular docking and density functional theory (DFT) calculations can be used to predict how deuteration might affect the binding affinity and conformational dynamics of a ligand within its receptor. nih.govresearchgate.net These computational methods can help prioritize which analogs to synthesize, saving significant time and resources.

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is an experimental technique that can be enhanced by computational modeling. acs.orgresearchgate.net HDX-MS provides data on the solvent accessibility of different parts of a protein, which changes upon ligand binding. nih.gov Computational models can use this HDX data as restraints to build more accurate models of protein-ligand complexes. acs.org For deuterated carboxamide analogues, these simulations can predict changes in vibrational frequencies of bonds and the resulting kinetic isotope effects, offering a theoretical basis for observed pharmacokinetic changes. researchgate.net Such in silico studies can guide the rational design of deuterated drugs by identifying the most promising sites for deuterium substitution to achieve desired therapeutic properties.

Potential Applications in Proteomic and Metabolomic Research

In the fields of proteomics and metabolomics, stable isotope-labeled compounds are essential for accurate quantification of proteins and metabolites in complex biological samples. isotope.com Deuterated molecules, including deuterated amino acids and drug analogs, serve as ideal internal standards for mass spectrometry-based analyses. scbt.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography but are distinguishable by their mass, allowing for precise and reproducible quantification. mdpi.comnih.gov

Palonosetron-d3 is already utilized as an internal standard for the quantification of palonosetron in analytical methods. medchemexpress.comcaymanchem.com Similarly, this compound could be employed in quantitative assays to study the metabolism of related carboxamide compounds. nih.gov The use of deuterated standards is a cornerstone of quantitative metabolomics and proteomics, enabling research into biomarker discovery and the evaluation of therapeutic drugs. isotope.com As these fields continue to advance, the demand for a wider array of high-purity deuterated standards will grow, representing a critical application for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Palonosetron-carboxamide-d1 in academic research?

- Methodology : Synthesis should follow deuterium-labeling protocols, such as hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm deuterium incorporation at the carboxamide site) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment.

- Experimental Replication : Ensure detailed documentation of reaction parameters (temperature, solvent, catalyst) and validation via independent replication. Follow guidelines for experimental sections in peer-reviewed journals, which mandate inclusion of synthetic procedures, spectral data, and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) to separate the compound from endogenous interferents. Validate the method per ICH guidelines, including linearity (1–100 ng/mL), precision (CV ≤15%), and recovery (≥80%) .

Advanced Research Questions

Q. How can researchers design isotope effect studies to evaluate the metabolic stability of this compound compared to its non-deuterated analog?

- Methodology : Conduct in vitro assays using human liver microsomes (HLMs) or hepatocytes. Compare intrinsic clearance (CLint) values between the deuterated and non-deuterated forms. Monitor deuterium kinetic isotope effects (KIE) via LC-MS/MS, focusing on metabolic "soft spots" (e.g., CYP450-mediated oxidation sites). Include controls for enzyme activity and validate results with isotopic ratio measurements .

Q. What strategies are effective in resolving contradictions between in silico predictions and experimental data for this compound’s solubility and permeability?

- Methodology : Reconcile discrepancies by:

- Validating computational models (e.g., COSMO-RS, Molecular Dynamics) with experimental solubility assays (shake-flask method) and permeability studies (Caco-2 cell monolayers).

- Assessing the impact of deuterium on hydrogen bonding and lipophilicity using partition coefficient (logP) measurements.

- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. How should researchers validate the role of this compound in serotonin receptor (5-HT3) binding assays to ensure reproducibility?

- Methodology : Use radioligand displacement assays (e.g., [<sup>3</sup>H]GR65630) with membrane preparations from transfected HEK293 cells. Include saturation binding (Kd, Bmax) and competition binding (IC50) experiments. Normalize data to account for deuterium’s marginal mass effects and validate with non-deuterated controls. Document assay conditions (pH, temperature, buffer composition) to align with reproducibility standards .

Data Interpretation and Reporting

Q. What are the best practices for reporting conflicting data on this compound’s stability under varying pH conditions?

- Methodology : Perform forced degradation studies (e.g., 0.1M HCl, 0.1M NaOH) at 37°C and analyze degradation products via LC-HRMS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Address contradictions by cross-referencing raw data (e.g., chromatograms, spectral matches) and applying statistical models (e.g., ANOVA for batch variability) .

Q. How can researchers ensure rigorous literature reviews when contextualizing this compound’s pharmacokinetic properties?

- Methodology : Prioritize primary sources (peer-reviewed journals, patents) over reviews or non-specialized websites. Use databases like SciFinder or Reaxys to track synthetic routes, metabolic pathways, and receptor affinity data. Critically evaluate studies for methodological rigor (e.g., sample size, controls) and avoid overreliance on non-reproducible findings .

Experimental Design Considerations

Q. What controls are essential when studying the isotopic purity of this compound in long-term stability studies?

- Methodology : Include:

- Deuterium retention controls : Monitor <sup>2</sup>H/<sup>1</sup>H ratios via NMR or isotope-ratio MS at regular intervals.

- Environmental controls : Store samples under inert atmospheres (N2) to prevent H/D exchange with ambient moisture.

- Reference standards : Use commercially certified deuterated compounds for calibration .

Q. How can researchers optimize dose-response studies for this compound in animal models of chemotherapy-induced nausea?

- Methodology : Employ a crossover design to minimize inter-subject variability. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (AUC, Cmax) with antiemetic efficacy (e.g., latency to retching). Include positive controls (e.g., non-deuterated Palonosetron) and blinded assessments to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.